Vinyl phosphate

Catalog No.
S602653
CAS No.
36885-49-1
M.F
C2H5O4P
M. Wt
124.03 g/mol
Availability
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Vinyl phosphate

CAS Number

36885-49-1

Product Name

Vinyl phosphate

IUPAC Name

ethenyl dihydrogen phosphate

Molecular Formula

C2H5O4P

Molecular Weight

124.03 g/mol

InChI

InChI=1S/C2H5O4P/c1-2-6-7(3,4)5/h2H,1H2,(H2,3,4,5)

InChI Key

BNKAXGCRDYRABM-UHFFFAOYSA-N

SMILES

C=COP(=O)(O)O

Synonyms

vinyl phosphate

Canonical SMILES

C=COP(=O)(O)O

Vinyl phosphate is an organophosphorus compound characterized by the chemical formula C2H5O4PC_2H_5O_4P. It is a colorless liquid that exhibits properties typical of phosphate esters. Vinyl phosphate contains a vinyl group, which contributes to its reactivity and versatility in various chemical processes. This compound is notable for its role in organic synthesis, particularly as a reagent in the preparation of phosphonate derivatives and other organic compounds.

  • Hydrolysis: Vinyl phosphate can be hydrolyzed to yield phosphoric acid and acetaldehyde, especially in the presence of water or acidic conditions. This reaction is relatively rapid at room temperature .
  • Perkow Reaction: In this reaction, vinyl phosphate can react with haloketones to form dialkyl vinyl phosphates and alkyl halides. This process involves a nucleophilic addition mechanism, leading to the formation of enol phosphates .
  • Michael Addition: Vinyl phosphate can participate in Michael addition reactions, where it acts as an electrophile, allowing nucleophiles to add across the double bond of the vinyl group.

Research indicates that vinyl phosphate and its derivatives exhibit biological activity, particularly in the context of medicinal chemistry. They are used in the synthesis of biologically active compounds, including potential pharmaceuticals. The specific mechanisms of action often involve interactions with biological molecules through phosphorylation processes, impacting cellular functions and signaling pathways.

Vinyl phosphate can be synthesized through various methods:

  • Reaction with Trialkyl Phosphites: One common method involves reacting trialkyl phosphites with haloketones to produce vinyl phosphates via the Perkow reaction .
  • Direct Synthesis from Acetaldehyde: Another method includes the reaction of acetaldehyde with phosphorus chlorides, followed by hydrolysis to yield vinyl phosphate .
  • Microwave-Assisted Synthesis: In industrial settings, microwave irradiation can be employed to accelerate the synthesis process when reacting vinyl bromide with dimethyl phosphite in the presence of a palladium catalyst.

Vinyl phosphate has several applications across different fields:

  • Organic Synthesis: It serves as a crucial reagent in synthesizing various organic compounds, including phosphonates and other derivatives .
  • Adhesives and Coatings: Vinyl phosphate derivatives are used in formulating adhesives due to their ability to enhance adhesion between organic and inorganic materials .
  • Flame Retardants: The compound is utilized in developing flame-retardant materials for textiles and other applications.

Interaction studies involving vinyl phosphate often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in forming stable bonds in organic synthesis. Additionally, research into its biological interactions provides insights into its potential therapeutic applications and mechanisms.

Several compounds are structurally or functionally similar to vinyl phosphate. Here are some notable examples:

CompoundStructure/PropertiesUnique Features
Dimethyl vinyl phosphateC5H11O4PC_5H_{11}O_4PContains two methyl groups; versatile reagent
Vinylphosphonic acidC2H3PO3H2C_2H_3PO_3H_2Lacks methyl groups; higher acidity
Diethyl vinylphosphonateC6H13O4PC_6H_{13}O_4PContains ethyl groups; similar reactivity
Dimethyl phosphateC3H9O4PC_3H_{9}O_4PLacks vinyl group; used widely as a reagent

Uniqueness

Vinyl phosphate's uniqueness lies in its combination of a vinyl group and phosphonate ester functionality, enabling it to participate in a wide range of

Molecular Structure and Bonding Characteristics

Vinyl phosphate, with the molecular formula C₂H₅O₄P and Chemical Abstracts Service number 36885-49-1, represents a unique organophosphorus compound characterized by the presence of both a vinyl functional group and a phosphate ester moiety [1]. The International Union of Pure and Applied Chemistry systematic name for this compound is ethenyl dihydrogen phosphate, which accurately reflects its structural composition [1]. The molecular structure features a central phosphorus atom in a tetrahedral coordination environment, bonded to one vinyl group through an oxygen bridge and bearing two hydroxyl groups [1].

The molecular weight of vinyl phosphate is 124.03 grams per mole, with an exact mass of 123.99254563 daltons [1]. The compound exhibits a simplified molecular input line entry system notation of C=COP(=O)(O)O, clearly illustrating the connectivity between the vinyl carbon-carbon double bond and the phosphate group through an ester linkage [1]. The International Chemical Identifier key BNKAXGCRDYRABM-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1].

Table 1: Fundamental Physical and Chemical Properties of Vinyl Phosphate

PropertyValueReference
Molecular FormulaC₂H₅O₄P [1]
Molecular Weight (g/mol)124.03 [1]
IUPAC Nameethenyl dihydrogen phosphate [1]
CAS Number36885-49-1 [1]
SMILES NotationC=COP(=O)(O)O [1]
InChI KeyBNKAXGCRDYRABM-UHFFFAOYSA-N [1]
XLogP3-AA-0.8 [1]
Hydrogen Bond Donor Count2 [1]
Hydrogen Bond Acceptor Count4 [1]
Rotatable Bond Count2 [1]
Exact Mass (Da)123.99254563 [1]
Topological Polar Surface Area (Ų)66.8 [1]
Heavy Atom Count7 [1]
Formal Charge0 [1]
Complexity102 [1]

The bonding characteristics of vinyl phosphate involve several distinct types of chemical bonds [1]. The phosphorus-oxygen bonds within the phosphate group exhibit typical phosphate ester characteristics, with the phosphorus center adopting tetrahedral geometry [1]. The vinyl group contributes additional complexity through its carbon-carbon double bond, which provides sites for potential chemical reactivity [1]. The ester linkage connecting the vinyl group to the phosphate moiety represents a critical structural feature that influences both the chemical and physical properties of the compound [1].

Research into organophosphorus compounds has revealed that phosphorus participates in bonding through its 3s and 3p orbitals, forming tetrahedral coordination complexes with oxygen atoms [37]. Extended Hückel calculations have demonstrated that the electronic structure of phosphorus compounds involves significant orbital mixing, particularly in systems where phosphorus achieves higher coordination numbers [37]. The molecular orbital theory indicates that phosphorus-oxygen bonds in phosphate esters exhibit both sigma and pi character, contributing to the overall stability of the phosphate functional group [37].

Spectroscopic Properties

The spectroscopic properties of vinyl phosphate can be understood through analysis of its constituent functional groups and comparison with related organophosphorus compounds [25]. Infrared spectroscopy provides valuable information about the vibrational modes present in vinyl phosphate, particularly those associated with the vinyl group and phosphate ester functionalities [25]. The carbon-carbon double bond stretch in vinyl compounds typically appears in the region of 1590-1650 wavenumbers, while the characteristic vinyl hydrogen stretching vibrations occur around 3091-3095 wavenumbers [29].

Phosphate ester groups exhibit distinctive infrared absorption patterns, with phosphorus-oxygen double bond stretching vibrations typically observed in the 1200-1300 wavenumber region [25]. The phosphorus-oxygen-carbon stretching modes, which are characteristic of organophosphorus compounds, appear in the frequency range of 1000-1100 wavenumbers [25]. Carbon-hydrogen bending vibrations in organophosphorus systems are commonly found between 1450-1500 wavenumbers [25].

Table 2: Spectroscopic Properties of Vinyl and Phosphate Functional Groups

CompoundFrequency/Chemical ShiftReference
Vinyl compounds (C=C stretch)1590-1650 cm⁻¹ [29]
Vinyl compounds (=CH₂ wag)897-907 cm⁻¹ [29]
Vinyl compounds (=CH stretch)3091-3095 cm⁻¹ [29]
Phosphate esters (P=O stretch)1200-1300 cm⁻¹ [25]
Phosphate esters (P-O-C stretch)1000-1100 cm⁻¹ [25]
Organophosphorus compounds (C-H bending)1450-1500 cm⁻¹ [25]
Vinyl phosphonic acid (³¹P NMR)12-14 ppm [6]
Vinylphosphonic acid (³¹P NMR)11-13 ppm [6]

Nuclear magnetic resonance spectroscopy provides additional structural information for vinyl phosphate and related compounds [12] [15]. Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for organophosphorus compounds due to the 100% natural abundance of phosphorus-31 and its favorable nuclear spin properties [12] [15]. Studies on vinyl phosphonic acid derivatives have shown phosphorus-31 chemical shifts in the range of 11-14 parts per million, providing insight into the electronic environment around the phosphorus center [6].

Zero-field nuclear magnetic resonance techniques have been employed to study organophosphorus compounds, revealing unique phosphorus-hydrogen coupling constants that enable chemical identification and structural characterization [12] [15]. These studies demonstrate that the electronic environment around phosphorus atoms in organophosphorus compounds can be distinguished even when the compounds have similar overall structures [12] [15]. The coupling constants between phosphorus-31 and hydrogen nuclei provide valuable information about molecular connectivity and bonding characteristics [12] [15].

Photoacoustic Fourier-transform infrared spectroscopy has been used to study phosphate esters, revealing that spectral properties depend on the nature of the linkage, pH conditions, and metal ion binding [11]. Research has shown that symmetric stretching vibrations of phosphate groups occur at specific frequencies that are characteristic of the particular type of phosphate ester linkage [11]. The addition of metal ions to phosphate compounds causes shifts in phosphate absorption bands, indicating direct binding interactions between metal ions and esterified phosphate groups [11].

Physical States and Characteristics

Vinyl phosphate exhibits specific physical characteristics that reflect its molecular structure and intermolecular interactions [1]. The compound has a calculated partition coefficient (XLogP3-AA) of -0.8, indicating moderate hydrophilicity and suggesting favorable interactions with aqueous environments [1]. This property is consistent with the presence of multiple polar functional groups within the molecule, including the phosphate moiety and the ester linkage [1].

The topological polar surface area of vinyl phosphate is calculated to be 66.8 square angstroms, which provides insight into the compound's potential for hydrogen bonding and polar interactions [1]. The molecule contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, indicating significant potential for intermolecular hydrogen bonding networks [1]. These hydrogen bonding capabilities influence the physical properties of the compound, including its solubility characteristics and intermolecular association behavior [1].

The molecular complexity index of 102 reflects the structural sophistication of vinyl phosphate, taking into account the presence of multiple functional groups and the overall molecular architecture [1]. The compound contains seven heavy atoms (non-hydrogen atoms) arranged in a single covalently-bonded unit, with two rotatable bonds that provide conformational flexibility [1]. The absence of defined stereocenter counts indicates that vinyl phosphate does not possess chiral centers in its standard form [1].

Related organophosphorus compounds provide context for understanding the physical characteristics of vinyl phosphate [5]. Vinylphosphonic acid, a structurally similar compound, exists as a colorless to pale-yellow liquid with specific physical properties that have been experimentally determined [5]. The melting point of vinylphosphonic acid ranges from 41-45 degrees Celsius, while its boiling point occurs at 97-98 degrees Celsius under reduced pressure conditions [5]. The density of vinylphosphonic acid is 1.389 grams per milliliter at 25 degrees Celsius, and it exhibits complete water solubility at concentrations up to 100 grams per liter at 20 degrees Celsius [5].

Stereochemistry and Isomeric Forms

The stereochemical analysis of vinyl phosphate reveals important structural features related to its molecular geometry and potential isomeric forms [1]. The compound exhibits no defined atom stereocenters or bond stereocenters, indicating that it does not possess classical chiral centers or geometric isomerism in its standard configuration [1]. The absence of undefined stereocenters confirms that vinyl phosphate exists as a single stereoisomeric form under normal conditions [1].

The vinyl group in vinyl phosphate contains a carbon-carbon double bond that, in principle, could exhibit geometric isomerism [29]. However, the specific substitution pattern of vinyl phosphate, with the phosphate group attached to one end of the double bond, eliminates the possibility of cis-trans isomerism [29]. The carbon-carbon double bond geometry is fixed due to the asymmetric substitution pattern, with one carbon bearing the phosphate ester linkage and the other remaining unsubstituted [29].

Research on vinyl-containing compounds has demonstrated that the stereochemistry of carbon-carbon double bonds can be determined through infrared spectroscopy [29]. Cis and trans isomers of vinyl compounds exhibit different spectral characteristics, particularly in the 900-1000 wavenumber region and the 1590-1650 wavenumber region [29]. For compounds with vinyl groups, the configuration of double bonds influences the specific frequencies of characteristic vibrational modes [29].

The molecular structure of vinyl phosphate can be compared to related phosphate esters that exhibit different stereochemical properties [36]. Density functional theory studies on phosphate esters have revealed that the ester oxygen atom typically adopts an approximate sp² hybridization with two lone pairs [36]. One lone pair exhibits sp character, while the other displays p character and remains perpendicular to the carbon-oxygen-phosphorus plane [36]. This electronic arrangement influences the overall molecular geometry and potential for intermolecular interactions [36].

Studies on divalent metal vinylphosphonate layered materials have revealed structural peculiarities related to the orientation and packing of vinyl phosphonate groups [19]. These materials exhibit two-dimensional layered structures with organic vinyl groups protruding into interlamellar spaces [19]. The structural analysis demonstrates that vinyl phosphonate compounds can adopt different conformational arrangements depending on their chemical environment and intermolecular interactions [19].

Computational Analysis of Structural Properties

Computational studies on vinyl phosphate and related organophosphorus compounds provide detailed insights into electronic structure, molecular geometry, and bonding characteristics [33]. Density functional theory calculations using the B3LYP hybrid functional with 6-311++G(d,p) basis sets have been employed to optimize molecular structures and determine vibrational properties of vinyl phosphate derivatives [33]. These computational approaches enable the prediction of structural parameters including bond lengths, bond angles, and dihedral angles with high accuracy [33].

Table 3: Computational and Theoretical Studies on Vinyl Phosphate and Related Compounds

Study TypeApplication/FindingReference
DFT B3LYP/6-311++G(d,p)Optimized vinyl phosphate molecular geometry [33]
DFT B3LYP-D3 calculationsVan der Waals interactions in organophosphorus complexes [35]
Molecular orbital theoryPhosphorus 3s and 3p orbital participation in bonding [37]
Extended Hückel calculationsPentacoordinate phosphorus electronic structure [37]
Zero-field NMR calculations³¹P-¹H coupling constants in organophosphorus compounds [12] [15]
IR spectroscopic calculationsVibrational frequency predictions for P-O-C stretching [25]
Natural bonding orbital (NBO)Lone pair interactions in phosphate esters [36]
Electrostatic potential (ESP)Charge distribution in phosphate functional groups [33]

Theoretical analysis using highest occupied molecular orbital - lowest unoccupied molecular orbital calculations provides information about electronic transitions and chemical reactivity [33]. Natural bonding orbital analysis reveals the nature of chemical bonding within vinyl phosphate, particularly the interactions between phosphorus and oxygen atoms in the phosphate group [33]. Electrostatic potential surface analysis demonstrates the charge distribution patterns that influence intermolecular interactions and chemical behavior [33].

Density functional theory studies incorporating dispersion corrections have been used to investigate van der Waals interactions in organophosphorus complexes [35]. These calculations employ B3LYP-D3 and ωB97X-D functionals to account for weak intermolecular forces that are important for understanding molecular assembly and crystal packing [35]. The inclusion of dispersion corrections provides more accurate predictions of molecular geometries and interaction energies [35].

Molecular orbital theory has been applied to understand the electronic structure of phosphorus compounds, particularly those involving higher coordination numbers [37]. Extended Hückel calculations have revealed the role of phosphorus d orbitals in bonding, showing that d orbital participation can significantly influence molecular stability and geometry [37]. These studies demonstrate that phosphorus compounds exhibit complex electronic structures that depend on coordination environment and substituent effects [37].

Computational analysis of vinyl phosphonate polymerization mechanisms has employed density functional theory to explore reaction pathways and transition states [34]. Yttrium-catalyzed polymerization of vinyl phosphonate compounds has been studied using density functional theory calculations that reveal thermodynamic and kinetic factors controlling polymerization behavior [34]. These studies provide insight into the reactivity patterns of vinyl phosphate and related compounds [34].

Research on phosphate ester hydrolysis mechanisms has utilized density functional theory to understand the factors controlling bond cleavage and formation [39]. Molybdenum-promoted hydrolysis of phosphoester bonds has been investigated through computational methods that clarify the role of metal coordination in facilitating phosphate ester reactions [39]. These studies demonstrate the utility of computational approaches for understanding the chemical behavior of phosphate compounds [39].

XLogP3

-0.8

Wikipedia

Ethenyl dihydrogen phosphate

Dates

Last modified: 07-20-2023

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